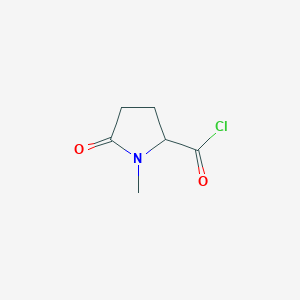
1-Methyl-5-oxoprolyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-oxoprolyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a methyl group attached to the nitrogen atom and a carbonyl group bonded to a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-oxoprolyl chloride can be synthesized through the reaction of 1-methyl-5-oxoproline with thionyl chloride. The reaction typically involves the following steps:
- Dissolving 1-methyl-5-oxoproline in an inert solvent such as dichloromethane.
- Adding thionyl chloride dropwise to the solution while maintaining the temperature below 0°C.
- Allowing the reaction mixture to warm to room temperature and stirring for several hours.
- Removing the solvent under reduced pressure to obtain the crude product, which can be purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the safety and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-oxoprolyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 1-methyl-5-oxoproline and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, alcohols, or thiols in the presence of a base like pyridine.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Amides, esters, and thioesters: from nucleophilic substitution.
1-Methyl-5-oxoproline: from hydrolysis.
1-Methyl-5-oxoprolyl alcohol: from reduction.
Scientific Research Applications
1-Methyl-5-oxoprolyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the modification of peptides and proteins, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-methyl-5-oxoprolyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
Acetyl chloride: Another acyl chloride with similar reactivity but a simpler structure.
Benzoyl chloride: An aromatic acyl chloride with different reactivity due to the presence of a benzene ring.
Propionyl chloride: A homologous compound with a longer carbon chain.
Uniqueness: 1-Methyl-5-oxoprolyl chloride is unique due to the presence of the oxoproline ring, which imparts distinct reactivity and properties compared to other acyl chlorides. This uniqueness makes it valuable in specific synthetic applications where the oxoproline moiety is required.
Properties
CAS No. |
42435-90-5 |
|---|---|
Molecular Formula |
C6H8ClNO2 |
Molecular Weight |
161.58 g/mol |
IUPAC Name |
1-methyl-5-oxopyrrolidine-2-carbonyl chloride |
InChI |
InChI=1S/C6H8ClNO2/c1-8-4(6(7)10)2-3-5(8)9/h4H,2-3H2,1H3 |
InChI Key |
KORAISXYOZYKLO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CCC1=O)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


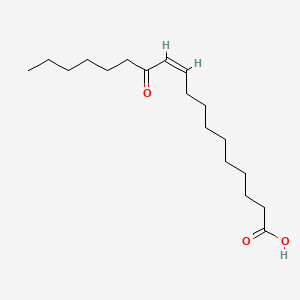
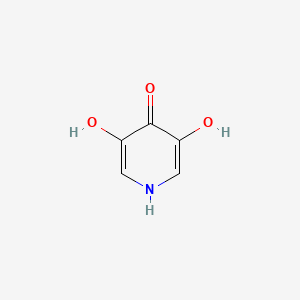
![3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole](/img/structure/B13966171.png)
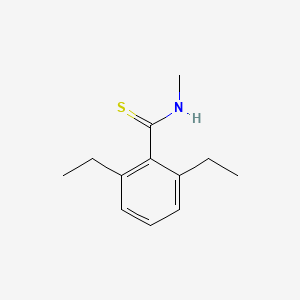
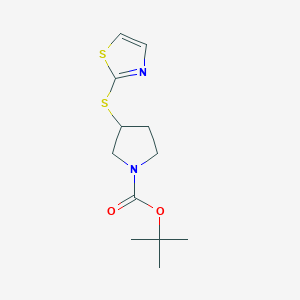

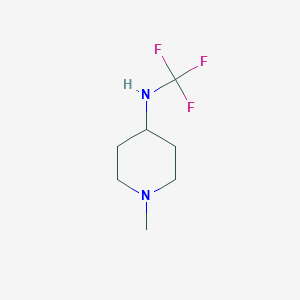

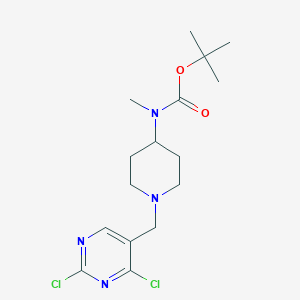
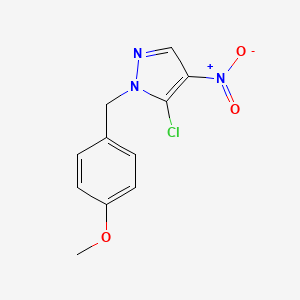

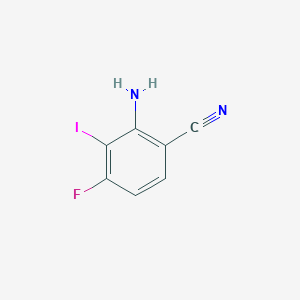
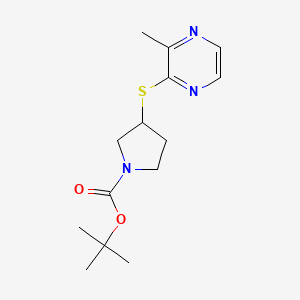
![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine](/img/structure/B13966240.png)
